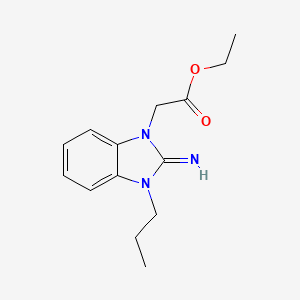
Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate is a complex organic compound that belongs to the class of benzimidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate typically involves the condensation of appropriate benzimidazole precursors with ethyl acetate derivatives. One common method involves the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound’s derivatives are being explored for their potential use in treating various diseases, including infections and cancer.
Industry: It is used as a corrosion inhibitor and dye in textile industries.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 2-(2-imino-3-propylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C14H19N3O2/c1-3-9-16-11-7-5-6-8-12(11)17(14(16)15)10-13(18)19-4-2/h5-8,15H,3-4,9-10H2,1-2H3 |
InChI Key |
LOYZOLXAJFDGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















